Pelargonidin 3,5-diglucoside

Catalog No.
S1551390
CAS No.
17334-58-6
M.F
C27H31CIO15
M. Wt
631 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelargonidin 3,5-diglucoside

CAS Number

17334-58-6

Product Name

Pelargonidin 3,5-diglucoside

IUPAC Name

2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C27H31CIO15

Molecular Weight

631 g/mol

InChI

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H

InChI Key

DIRROHKULXIUCB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]

Synonyms

Pelargonidin-3,5-diglucoside chloride

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-]

Antioxidant and Anti-inflammatory Properties

Pg35G exhibits potent antioxidant activities, scavenging free radicals and reactive oxygen species (ROS) that can damage cells and contribute to various diseases. Studies have shown its ability to:

  • Reduce oxidative stress in cell models
  • Protect against inflammation in various tissues

These properties suggest Pg35G may be beneficial in preventing or managing conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and certain cancers.

Radioprotective Effects

Research indicates Pg35G possesses radioprotective properties. Studies have observed its ability to:

  • Reduce chromosomal damage in cells exposed to radiation
  • Increase survival rates in irradiated animals

These findings suggest Pg35G may have potential applications in mitigating the harmful effects of radiation exposure, such as in cancer treatment or radiation accidents.

Other Research Areas

Pg35G is also being investigated for its potential roles in:

  • Improving cognitive function: Studies suggest it may improve memory and learning
  • Protecting against diabetes: Research suggests it may have anti-diabetic properties
  • Enhancing gut health: Studies suggest it may promote the growth of beneficial gut bacteria

Origin and Significance

PDG is abundantly present in various red fruits and vegetables, including strawberries, raspberries, cranberries, red apples, red onions, and red cabbage [, ]. In scientific research, PDG is gaining interest due to its potential health benefits. Studies suggest it may act as an antioxidant, scavenging free radicals in the body and potentially reducing inflammation [, ].


Molecular Structure Analysis

PDG is a complex molecule with a core structure consisting of a flavylium cation (phenylpropanoid) with hydroxyl groups at positions 3, 5, and 7. Two glucose units are attached to positions 3 and 5 through glycosidic linkages (β-D-glucopyranosyl) []. The presence of these sugar moieties makes PDG a diglucoside. The extended π-electron conjugation system within the flavylium cation core contributes to the red color of PDG [].


Chemical Reactions Analysis

Synthesis

Decomposition

Anthocyanins, including PDG, are known to be relatively unstable and can degrade under various conditions like heat, light, and acidic environments. This degradation can lead to the formation of colorless compounds.

Other Reactions

PDG may participate in various reactions relevant to its biological activity. For example, studies suggest it can scavenge free radicals by donating a hydrogen atom, thereby mitigating oxidative stress [].


Physical And Chemical Properties Analysis

  • Color: Red (due to extended π-electron conjugation) []
  • Solubility: High solubility in water due to the presence of sugar moieties []
  • Melting point and boiling point: Likely high due to the complex structure, but specific data is unavailable.
  • Stability: Relatively unstable, prone to degradation under various conditions.

The potential health benefits of PDG are attributed to its antioxidant properties. Studies suggest it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are associated with oxidative stress and inflammation [, ]. PDG may also interact with cellular signaling pathways, although the exact mechanisms are still being elucidated [].

Physical Description

Solid

Melting Point

180°C

UNII

4OJV6238UJ

Other CAS

17334-58-6

Wikipedia

Pelargonin

Dates

Modify: 2023-08-15

Explore Compound Types